molecular formula C11H14ClN3O2 B1597168 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine CAS No. 392710-17-7

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

Cat. No.: B1597168
CAS No.: 392710-17-7
M. Wt: 255.7 g/mol
InChI Key: CNROPYCGZCFWJI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Chloro-4-aminophenyl)-3-methylpiperazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.

    2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications.

    4-Chloro-2-nitrophenol: Used in the production of pharmaceuticals and dyes.

    2,6-Dichloro-4-nitrophenol: Known for its use in various industrial applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNROPYCGZCFWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377934
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392710-17-7
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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